molecular formula C7H8BrNO B1313111 1-(2-Bromopyridin-3-yl)ethanol CAS No. 84199-57-5

1-(2-Bromopyridin-3-yl)ethanol

Cat. No. B1313111
CAS RN: 84199-57-5
M. Wt: 202.05 g/mol
InChI Key: FLTIQQANTYJKSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(2-Bromopyridin-3-yl)ethanol” is C7H8BrNO, and its molecular weight is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

“1-(2-Bromopyridin-3-yl)ethanol” is a yellow oily liquid .

Scientific Research Applications

Chiral Pyridyl Alcohol Synthesis

  • Scientific Field : Organic Chemistry.
  • Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is also utilized in the synthesis of optically active pyridyl alcohols.
  • Methods of Application : These compounds are synthesized with good to high enantiomeric excesses through the catalyzed asymmetric addition of dialkylzinc to various pyridinecarboxaldehydes.
  • Results or Outcomes : The synthesis of optically active pyridyl alcohols was successfully achieved.

Metal Ion Chemosensor

  • Scientific Field : Analytical Chemistry.
  • Application Summary : A compound structurally related to “1-(2-Bromopyridin-3-yl)ethanol” has been synthesized and characterized for its application as a chemosensor for metal ions, specifically Eu3+.
  • Methods of Application : The compound exhibits a bathochromic shift and hyperchromicity in its UV spectra upon adding Eu3+, indicating its potential as a selective chemosensor in environmental and medical applications.
  • Results or Outcomes : The compound was found to be a potential selective chemosensor for Eu3+.

Asymmetric Acylation in Chemoenzymatic Synthesis

  • Scientific Field : Biochemistry.
  • Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in chemoenzymatic synthesis processes.
  • Methods of Application : For example, lipase-catalyzed asymmetric acylation has been utilized in the synthesis of furan-based alcohols, showcasing its importance in producing enantiomerically pure compounds.
  • Results or Outcomes : The synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation was successfully achieved.

Suzuki-Miyaura Cross-Coupling Reaction

  • Scientific Field : Organic Chemistry .
  • Application Summary : A compound related to “1-(2-Bromopyridin-3-yl)ethanol” can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .
  • Methods of Application : The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
  • Results or Outcomes : The compound was successfully used in the Suzuki-Miyaura cross-coupling reaction .

Synthesis of Thiophenes and Phenols

  • Scientific Field : Organic Chemistry.
  • Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in the synthesis of thiophenes and phenols.
  • Methods of Application : The specific methods of application are not detailed in the source.
  • Results or Outcomes : The synthesis of thiophenes and phenols was successfully achieved.

Pd-catalyzed Suzuki-Miyaura Cross-Coupling Reaction

  • Scientific Field : Organic Chemistry .
  • Application Summary : A compound related to “1-(2-Bromopyridin-3-yl)ethanol” can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .
  • Methods of Application : The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
  • Results or Outcomes : The compound was successfully used in the Suzuki-Miyaura cross-coupling reaction .

Synthesis of Thiophenes and Phenols

  • Scientific Field : Organic Chemistry.
  • Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in the synthesis of thiophenes and phenols.
  • Methods of Application : The specific methods of application are not detailed in the source.
  • Results or Outcomes : The synthesis of thiophenes and phenols was successfully achieved.

Safety And Hazards

This compound may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(2-bromopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIQQANTYJKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromopyridin-3-yl)ethanol

CAS RN

84199-57-5
Record name 2-Bromo-3-(1-hydroxyethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Butyllithium (1.6M in hexanes, 26.7 mL, 42.7 mmol) was added over 15 minutes to a solution of diisopropylamine (6.0 mL, 42.8 mmol) in tetrahydrofuran (45 mL) at 0 to 5° C. under nitrogen, then stirred for 30 minutes. This solution was cooled to −78° C. and 2-bromopyridine (3.45 mL, 35.8 mmol) was added. The reaction was stirred at −78° C. for 1 hour. Acetaldehyde (2 mL, 35.6 mmol) was added and the reaction stirred at −78° C. for 1 hour then quenched with saturated ammonium chloride solution and allowed to warm to room temperature. The reaction mixture was diluted with water and extracted with ethyl acetate (x3). The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 0-10% diethyl ether/dichloromethane, to give 1-(2-bromopyridin-3-yl)ethanol (2.65 g, 37%). 1H NMR (400 MHz, CDCl3) δ8.27 (1H, dd, J=2.0, 4.7 Hz), 7.92 (1H, dd, J=2.0, 7.4 Hz), 7.31 (1H, dd, J=4.7, 7.8 Hz), 5.19 (1H, q, J=6.3 Hz), 2.18 (1H, s), 1.51 (3H, d, J=6.4 Hz).
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-pyridine-3-carbaldehyde (0.14 g, 0.75 mmol) in dry THF (10 mL) was dropwise added methylmagnesium bromide (1.4 M, 0.59 mL, 0.82 mmol) at −20° C. The reaction was allowed to warm to 0° C. for 20 min and then quenched with aqueous ammonium chloride solution. The usual work up gave a crude material, which was purified by chromatography (silica gel, 40% EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) 8.30 (m, 1H), 7.96 (m, 1H), 7.34 (m, 1H), 5.21 (q, 1H), 1.54 (d, 3H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Dell'Acqua, G Abbiati, A Arcadi… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Silver-catalysed/microwave-assisted domino reactions of 2-alkynyl-acetophenones and 3-acetyl-2-alkynylpyridines in the presence of ammonia are widely described. In most cases the …
Number of citations: 43 pubs.rsc.org

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